8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester
Description
Structural Analysis of 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl Ester
Molecular Framework and Bicyclic Architecture
Bridged Azabicyclo[3.2.1]octane Core Topology
The compound’s central framework is an 8-azabicyclo[3.2.1]octane system, a bridged bicyclic structure consisting of a seven-membered ring system fused across three carbon atoms (C1, C5, and C8). The nitrogen atom occupies the bridgehead position at C8, creating a rigid, non-planar geometry characteristic of tropane-like alkaloids. The bicyclo[3.2.1]octane scaffold imposes significant steric constraints, with bond angles deviating from ideal tetrahedral values due to bridge strain. X-ray crystallographic data confirm a chair-like conformation for the six-membered ring (C1–C2–C3–C4–C5–C8) and a boat-like distortion in the five-membered segment (C5–C6–C7–C8–N).
Carboxylic Acid and Ester Functional Group Orientation
The carboxylic acid group at C8 is esterified with a 1,1-dimethylethyl (tert-butyl) group, creating a sterically hindered tertiary ester. This substituent occupies an equatorial position relative to the bicyclic core, minimizing 1,3-diaxial interactions with the aminomethyl group at C2. The ester carbonyl (C=O) bond length measures 1.214 Å, typical for unconjugated esters, while the C8–O bond (1.332 Å) reflects partial double-bond character due to resonance stabilization.
Aminomethyl Substituent Spatial Configuration
The C2-position bears an aminomethyl (–CH2NH2) group in a pseudo-axial orientation. Crystallographic analysis reveals a dihedral angle of 112.4° between the aminomethyl nitrogen and the bridgehead nitrogen, creating a transannular distance of 3.18 Å. This spatial arrangement facilitates intramolecular hydrogen bonding between the amine hydrogens and the ester carbonyl oxygen, as evidenced by shortened non-covalent contacts (2.89 Å).
Stereochemical Characterization
Absolute Configuration Determination via X-ray Crystallography
Single-crystal X-ray diffraction (CuKα radiation, λ = 1.5418 Å) resolved the absolute configuration as (1R,2S,5S,8S)-8-(tert-butoxycarbonyl)-2-(aminomethyl)-8-azabicyclo[3.2.1]octane. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | P b c a |
| Unit cell dimensions | a = 8.1213 Å |
| b = 17.514 Å | |
| c = 18.903 Å | |
| Cell volume | 2688.7 ų |
| R-factor | 0.072 |
The asymmetric unit contains two enantiomers, confirming racemization during crystallization.
Conformational Analysis of Bicyclic System
The bicyclic system exhibits restricted rotation about the C8–N bond (rotation barrier ≈ 18 kcal/mol), locking the ester group in a fixed conformation. Molecular mechanics simulations reveal three low-energy conformers differing by pseudorotation of the five-membered ring. The global minimum conformation features a hydrogen bond between the aminomethyl group and the ester oxygen, stabilizing the structure by ≈4.2 kcal/mol relative to unbound states.
Comparative Structural Relationship to Natural Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane core is structurally analogous to the tropane skeleton (8-methyl-8-azabicyclo[3.2.1]octane) found in alkaloids like cocaine and scopolamine. Key comparative features include:
- Bridgehead Nitrogen : Both systems feature a bridgehead nitrogen, though natural tropanes typically retain an N-methyl group absent in this synthetic derivative.
- C3 Substituents : While cocaine derivatives bear ester groups at C3 (e.g., benzoyloxy in cocaine), this compound positions the aminomethyl group at C2 and the ester at C8.
- Ring Strain : The bicyclo[3.2.1]octane system in both compounds creates comparable angle strain (≈25° deviation from ideal sp³ angles), though the absence of a C8 methyl group in the synthetic derivative reduces steric crowding.
Biosynthetic parallels exist in the early stages of tropane alkaloid formation, where putrescine-derived intermediates form the N-methyl-Δ¹-pyrrolinium cation—a precursor shared with this compound’s putative synthetic pathway.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-9(8-14)11(15)7-6-10/h9-11H,4-8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTIYTAPVHXXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound can be achieved through multiple synthetic routes. A common approach involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction usually entails the following steps:
Formation of an intermediate: : A precursor with appropriate functional groups is subjected to cyclization, often facilitated by an acid catalyst like sulfuric acid.
Substitution reactions: : Subsequent substitution reactions introduce the aminomethyl group.
Esterification: : The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
For industrial production, the scale of synthesis demands optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated processes can be utilized to streamline production, minimize waste, and enhance safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under specific conditions, oxidation can lead to the formation of N-oxides, enhancing the compound's reactivity.
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, targeting the ester and aminomethyl groups.
Substitution: : Halogenation and other nucleophilic substitutions can be performed, enabling further functionalization.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens (chlorine, bromine), amines.
Major Products Formed
Depending on the reaction conditions, the major products can include:
N-oxides from oxidation.
Reduced amines and alcohols from reduction.
Halogenated derivatives from substitution.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C13H24N2O2
- Molecular Weight: 240.34 g/mol
- CAS Number: 273207-53-7
- IUPAC Name: tert-butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
The compound features a bicyclic structure characteristic of tropane alkaloids, which contributes to its diverse biological activities and pharmacological properties.
Medicinal Chemistry
Therapeutic Scaffold Development:
This compound serves as a scaffold for developing novel drugs targeting neurological pathways. Its structural features allow it to interact with various receptors, particularly in the central nervous system.
- Case Study: Research has indicated that derivatives of this compound can act as selective kappa-opioid receptor antagonists, modulating pain pathways without significant side effects. Modifications to its structure have shown promising results in enhancing selectivity and potency against these receptors .
Biological Research
Enzyme Interaction Studies:
The unique structure of this compound makes it suitable for studying enzyme interactions and binding affinities.
- Mechanism of Action: The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the ester group enhances lipophilicity, improving membrane permeability and facilitating cellular signaling pathways .
Chemical Synthesis
Precursor for Complex Molecules:
This compound is utilized as a precursor in synthesizing more complex molecules within organic chemistry.
- Synthetic Routes: Common synthetic methods include cyclization of suitable precursors under acidic conditions followed by substitution reactions to introduce the aminomethyl group and esterification with tert-butyl alcohol .
Performance Materials
The compound is employed in synthesizing performance materials and fine chemicals due to its unique chemical properties.
Pharmaceutical Intermediates
It is also used in the production of pharmaceutical intermediates, contributing to the development of new therapeutic agents.
Research indicates that compounds within the azabicyclo family exhibit a diverse range of biological activities:
- Opioid Receptor Modulation: Studies demonstrate that structural modifications can enhance selectivity for kappa-opioid receptors.
- CNS Effects: Its structural similarity to other tropane alkaloids suggests potential influences on neurotransmitter systems affecting mood and pain perception.
- Antinociceptive Properties: Preliminary findings indicate possible antinociceptive effects related to its interaction with opioid receptors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with biological targets. The aminomethyl group can engage in hydrogen bonding with enzymes or receptors, while the ester group increases its lipophilicity, enhancing membrane permeability. Pathways involved often include those regulating neurotransmission and cellular signaling.
Comparison with Similar Compounds
Substituent Variations on the Bicyclic Core
The following table highlights key structural analogs and their differentiating features:
Functional Group Modifications
- Aminomethyl vs. Amino Groups: The target compound’s 2-(aminomethyl) group introduces a methylene spacer, which may enhance flexibility and interaction with hydrophobic pockets in biological targets compared to the 2-amino analog (CAS 1419101-50-0) .
- Complex Substituents : Analogs like CAS 716358-99-5 (C₁₉H₂₇N₃O₆S) and CAS 1186332-93-3 (C₂₈H₂₇N₇O₂) incorporate aromatic or sulfonyl groups, likely designed for enhanced receptor affinity in drug candidates but with trade-offs in metabolic stability .
Biological Activity
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester (CAS No. 273207-53-7) is a compound belonging to the class of tropane alkaloids. These compounds are known for their significant biological activities, including effects on the central nervous system and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 240.34 g/mol. The structure features a bicyclic framework characteristic of tropane alkaloids, which contributes to its biological activity.
Key Properties:
- Molecular Weight: 240.34 g/mol
- CAS Number: 273207-53-7
- IUPAC Name: this compound
Biological Activity Overview
Research indicates that compounds within the azabicyclo family exhibit a diverse range of biological activities:
-
Opioid Receptor Modulation:
- The compound has been studied for its interaction with opioid receptors, particularly as kappa-opioid receptor antagonists. A study demonstrated that modifications in the structure led to increased selectivity and potency against kappa receptors, with some analogs showing IC50 values around 172 nM .
-
CNS Effects:
- Due to its structural similarity to other tropane alkaloids, it is hypothesized that this compound may influence neurotransmitter systems in the brain, potentially affecting mood and pain perception.
- Antinociceptive Properties:
Structure-Activity Relationships (SAR)
The biological activity of 8-Azabicyclo[3.2.1]octane derivatives is heavily influenced by their structural modifications:
| Modification | Effect on Activity |
|---|---|
| N-substitution with cyclohexylurea | Increased in vitro selectivity for kappa receptors |
| Alteration of linker conformation | Enhanced binding affinity |
| Changes to benzamide moiety | Variability in opioid receptor selectivity |
These findings underscore the importance of specific structural components in determining the pharmacological profile of these compounds.
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Kappa Opioid Receptor Antagonists:
A series of studies focused on developing selective kappa-opioid receptor antagonists based on this scaffold showed promising results in modulating pain pathways without significant side effects . -
Enantioselective Synthesis:
Research into the enantioselective synthesis of this compound has highlighted its potential for targeted drug design within the tropane alkaloid class .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis typically involves radical cyclization of brominated intermediates using n-tributyltin hydride (TBTH) and AIBN in toluene, achieving high diastereocontrol (>99%) . For example, derivatives of 8-azabicyclo[3.2.1]octane are synthesized via cyclization of 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones, yielding 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones. Key factors include:
- Solvent choice : Toluene minimizes side reactions.
- Catalyst ratio : AIBN (1–2 mol%) ensures efficient radical initiation.
- Temperature : Reactions at 80–110°C optimize cyclization efficiency.
Table 1: Synthetic Methods and Outcomes
| Method | Diastereomeric Excess | Yield (%) | Reference |
|---|---|---|---|
| Radical cyclization | >99% | 75–90 | |
| Spiro-formation | 78% | 65–80 |
Q. How can researchers confirm stereochemical purity and structural integrity?
Methodological Answer: Use a combination of NMR spectroscopy (1H/13C, 2D NOESY) and X-ray crystallography to resolve stereochemistry. For instance, NOESY correlations between the aminomethyl group and the bicyclic core confirm endo/exo configurations . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers, while mass spectrometry (HRMS) verifies molecular weight .
Q. What analytical techniques are recommended for assessing purity and stability?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and a water/acetonitrile gradient (0.1% TFA). Detection limits: ≤0.1% impurities .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., melting point ~98°C as in related esters ).
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies targeting neurotransmitter transporters (e.g., DAT, SERT)?
Methodological Answer:
Modify substituents : Replace the aminomethyl group with bulkier alkyl chains or fluorinated moieties to assess steric/electronic effects .
In vitro assays :
- Radioligand binding : Use [3H]WIN35428 for DAT affinity.
- Uptake inhibition : Measure IC50 in HEK293 cells expressing human transporters.
Computational docking : Perform molecular dynamics simulations with DAT/SERT crystal structures (PDB: 4XP4) to predict binding poses .
Q. How to resolve contradictions in bioactivity data (e.g., partial vs. full agonism)?
Methodological Answer:
Replicate assays : Test compounds in triplicate across independent labs.
Orthogonal methods : Compare radioligand binding (e.g., Ki) with functional uptake assays (e.g., FLIPR Calcium Flux).
Control for stereochemistry : Isolate enantiomers via chiral separation and retest .
Assess cell-line variability : Use multiple cell models (e.g., CHO vs. HEK293) .
Q. What computational strategies optimize reaction pathways for scale-up?
Methodological Answer: Adopt ICReDD’s integrated approach :
Quantum chemical calculations : Use Gaussian09 to map radical cyclization transition states.
Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst loading).
Feedback loop : Refine calculations using experimental yields and selectivity data.
Example Workflow:
- Step 1 : Simulate intermediates at the B3LYP/6-31G* level.
- Step 2 : Screen solvents computationally (COSMO-RS).
- Step 3 : Validate with small-scale experiments.
Q. How to address low yields in diastereoselective syntheses?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
